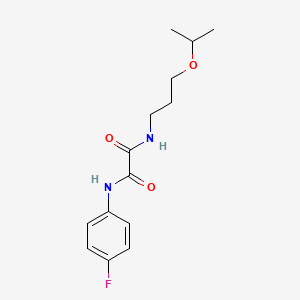
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide, also known as Fipronil, is a widely used insecticide that belongs to the phenylpyrazole chemical family. It was first discovered in 1987 by Rhône-Poulenc Agro and is now used in over 80 countries around the world. Fipronil is known for its broad-spectrum activity against a wide range of insects, including termites, ants, cockroaches, and fleas.
Wirkmechanismus
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide acts as a non-competitive inhibitor of the gamma-aminobutyric acid (GABA) receptor in insects. This receptor is responsible for the regulation of chloride ion channels in the insect nervous system. N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide binds to this receptor and blocks the chloride ion channels, leading to hyperexcitation of the nervous system and ultimately causing death.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide has been shown to have a low toxicity to mammals, including humans. However, it can have toxic effects on aquatic organisms such as fish and crustaceans. N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide has been shown to have a long half-life in soil and water, which can lead to accumulation in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide is a widely used insecticide that has been extensively studied for its insecticidal activity. It has been found to be highly effective against a wide range of insect pests, making it a valuable tool for pest control in agriculture and public health. However, its use can have negative effects on non-target organisms, particularly aquatic organisms.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide. One area of research could focus on the development of new formulations of N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide that are more environmentally friendly and have lower toxicity to non-target organisms. Another area of research could focus on the development of new insecticides that target different mechanisms of action, reducing the risk of resistance development in insect populations. Finally, research could focus on the use of N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide in combination with other insecticides or pest control methods to improve its effectiveness and reduce its environmental impact.
Synthesemethoden
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide is synthesized through a multi-step process that involves the reaction of 4-chloro-2,6-dinitroaniline with ethylene diamine, followed by the reaction of the resulting intermediate with 4-fluoro-3-nitrophenylacetonitrile. The final product is obtained through the reduction of the nitro group with hydrogen gas in the presence of a palladium catalyst. This process yields a white crystalline solid with a melting point of 200-201°C.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide has been extensively studied for its insecticidal activity and has been found to be highly effective against a wide range of insect pests. It has also been studied for its potential use in controlling parasitic diseases in both humans and animals. N-(4-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide has been shown to be effective against ticks, lice, and fleas in dogs and cats. It has also been studied for its potential use in controlling mosquito-borne diseases such as malaria and dengue fever.
Eigenschaften
IUPAC Name |
N'-(4-fluorophenyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-10(2)20-9-3-8-16-13(18)14(19)17-12-6-4-11(15)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHFHWIOPMAVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

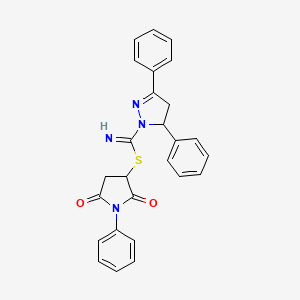
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4957650.png)
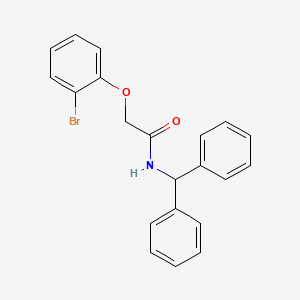
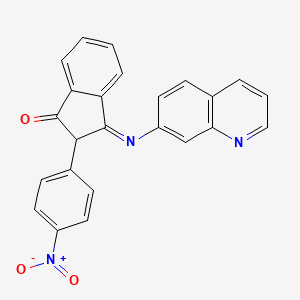

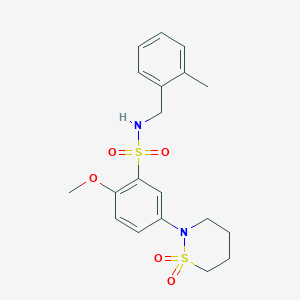
![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B4957669.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4957677.png)
![(1-benzyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4957694.png)
![ethyl N-[(4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]glycinate](/img/structure/B4957699.png)

![4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4957712.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4957723.png)
![N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis{3-[(2,2-dimethylpropanoyl)amino]benzamide}](/img/structure/B4957725.png)